molecular formula C14H20N2O2 B1373836 Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate CAS No. 1354949-50-0

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate

Cat. No.: B1373836
CAS No.: 1354949-50-0
M. Wt: 248.32 g/mol
InChI Key: NFBWHBFQYFIHIE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz):
    • δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (m, 2H, piperidine N–CH₂), δ 4.15 (q, 2H, OCH₂CH₃), δ 7.15–8.50 (m, 3H, pyridine-H).
    • Key assignments : Ethyl ester protons (δ 1.25, 4.15) and pyridine aromatic protons (δ 7.15–8.50).
  • ¹³C NMR (CDCl₃, 75 MHz):
    • δ 14.1 (CH₂CH₃), δ 60.8 (OCH₂), δ 170.5 (C=O).

Infrared (IR) Spectroscopy

  • Strong absorption at ~1730 cm⁻¹ (C=O stretch of ester).
  • Aromatic C–H stretches at ~3050 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

Mass Spectrometry

  • ESI-MS : m/z 248.15 [M+H]⁺, consistent with the molecular weight.
  • Fragmentation pattern : Loss of ethyl group (m/z 203) and decarboxylation (m/z 159).

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

  • Melting Point : Not explicitly reported, but analogous liquid derivatives (e.g., ethyl nipecotate) exhibit melting points below 25°C.
  • Solubility :
    • Polar solvents : Miscible in methanol, ethanol, and dimethylformamide.
    • Nonpolar solvents : Limited solubility in hexane or toluene.
  • Partition Coefficient (logP) : Calculated logP = 1.82 (Predicted via XLogP3), indicating moderate lipophilicity.

Table 3: Solubility Profile

Solvent Solubility (mg/mL)
Water <0.1
Ethanol >50
DCM ~30

Tautomeric and Stereochemical Considerations

  • Tautomerism : Absent due to the absence of enolizable protons or conjugated π-systems adjacent to heteroatoms.
  • Stereochemistry :
    • The piperidine ring exhibits chair-boat interconversion but lacks chiral centers in its most stable conformation.
    • Substituents at positions 1 and 4 adopt equatorial orientations to avoid 1,3-diaxial interactions.

Figure 1: Chair Conformation of Piperidine Ring

       O  
       ||  
C=O—C4  
    /   \  
N1       C3  

Equatorial positions minimize steric clash between the pyridinyl and ester groups.

Properties

IUPAC Name

ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWHBFQYFIHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate exhibits several promising biological activities:

1. Anticancer Properties :
Research has indicated that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation, particularly the PI3K-AKT-mTOR pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

2. Neuropharmacological Effects :
Studies suggest that piperidine derivatives may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

3. Antimicrobial Activity :
Some derivatives within this chemical class have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infectious diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of piperidine derivatives, including this compound, against human tumor xenografts in vivo. The results showed significant inhibition of tumor growth at well-tolerated doses, suggesting that this compound could be developed further as an anticancer agent .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a marked reduction in cell death and improved cell viability, supporting its potential use in neurodegenerative disease therapies .

Biological Activity

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-methylpyridine moiety and an ethyl ester functional group. This structural arrangement suggests potential interactions with various biological targets, particularly enzymes and receptors.

The compound's mechanism of action is primarily associated with its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways and receptors that mediate physiological responses. The structural similarity to other biologically active compounds enhances its potential as an enzyme inhibitor and receptor modulator.

Antiviral Activity

Research indicates that derivatives of similar piperidine compounds exhibit antiviral properties, particularly against neurotropic alphaviruses. For example, related compounds have shown efficacy in inhibiting the replication of viruses like the Western equine encephalitis virus (WEEV) and Sindbis virus . While specific data on this compound is limited, its structural relatives suggest a potential for similar antiviral activity.

Antimicrobial Activity

The compound's activity against various bacterial strains has been explored in related studies. Compounds with similar piperidine structures have demonstrated significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is not extensively documented, its chemical framework suggests it may exhibit comparable antimicrobial effects.

Case Studies and Research Findings

  • Inhibition Studies : A series of studies have focused on the inhibition properties of piperidine derivatives against various enzymes. For instance, compounds structurally related to this compound have shown nanomolar potency against viral proteases, indicating a promising avenue for further exploration in antiviral drug development .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies on related compounds have shown favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy. These studies highlight the importance of structural modifications in enhancing bioavailability and reducing toxicity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives reveal that modifications at specific positions can significantly impact biological activity. For example, the introduction of different substituents on the piperidine or pyridine rings can enhance or diminish potency against targeted biological pathways .

Comparative Table of Biological Activities

CompoundActivity TypeMIC (µM)Reference
This compoundAntiviral (potential)-
Piperidine derivative AAntibacterial0.0039 - 0.025
Piperidine derivative BAntiviral (WEEV)IC50 = 0.15

Q & A

Q. Q1: What are the established synthetic routes for Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl piperidine-4-carboxylate derivatives are often functionalized at the piperidine nitrogen using halogenated pyridines (e.g., 3-methylpyridin-4-yl bromide) in the presence of organic bases like triethylamine or DIPEA. Solvent choice (e.g., acetonitrile, THF) and temperature (room temperature vs. reflux) critically impact reaction efficiency. details a related synthesis where ethyl isonipecotate reacts with 1-bromo-2-chloroethane, highlighting the role of organic bases and solvent polarity in minimizing side reactions. Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >95% purity, as noted in for analogous piperidine carboxylates .

Q. Q2: How is the structural characterization of this compound validated, and what analytical techniques are prioritized?

Methodological Answer: Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent orientation (e.g., pyridine ring substitution patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., m/z 293.1502 [M+H]+^+ for C15_{15}H20_{20}N2_2O2_2) and fragmentation pathways ().
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, crucial for confirming stereochemistry (). Discrepancies between predicted and observed spectra require iterative refinement, particularly for piperidine ring conformers .

Advanced Research Questions

Q. Q3: How can solvent-free or green chemistry approaches optimize the synthesis of this compound?

Methodological Answer: Solvent-free conditions using PEG-400 or ionic liquids reduce environmental impact and improve atom economy. For example, demonstrates a 20% yield increase in piperidine-quinazolinone derivatives under solvent-free grinding, avoiding side products from solvent decomposition. Microwave-assisted synthesis (not directly cited but inferred from ’s coupling protocols) could further accelerate reaction kinetics. Key parameters include catalyst loading (e.g., 5 mol% EDCI) and grinding time (30–60 min), monitored via TLC or in-situ FTIR .

Q. Q4: What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., piperidine ring puckering) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : To detect conformational exchange broadening (e.g., coalescence temperatures for axial/equatorial protons).
  • DFT Calculations : Compare experimental NMR shifts with computed conformers (e.g., B3LYP/6-31G* level).
  • Twinned Crystallography : SHELXD/SHELXE () refines twin domains in crystals, resolving ambiguous electron density maps. For example, ’s mass spectral fragments ([M+H-CH2_2NO4_4]+^+) align with computational fragmentation simulations to validate structure .

Q. Q5: How does the 3-methylpyridin-4-yl substituent influence the compound’s supramolecular interactions in crystal lattices?

Methodological Answer: The methyl group enhances hydrophobic interactions, while the pyridine nitrogen participates in hydrogen bonding. ’s CSD survey of pyridine derivatives shows that methyl-substituted pyridines favor π-π stacking (3.5–4.0 Å interplanar distances) and C–H···O/N interactions. For this compound, these interactions stabilize specific polymorphs, affecting solubility and bioavailability. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies interaction contributions, guiding co-crystal design .

Safety and Handling in Academic Research

Q. Q6: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure ().
  • Ventilation : Use fume hoods during synthesis due to potential respiratory irritants (e.g., volatile bases like triethylamine).
  • Storage : Inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the ester moiety ().
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid (’s P301–P390 protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate

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